Ethane-1,2-diol;triphenylphosphane is a chemical compound that combines the properties of ethane-1,2-diol (commonly known as ethylene glycol) and triphenylphosphane. Ethane-1,2-diol is a simple vicinal diol with the formula , primarily used in antifreeze formulations and as a precursor for polyester production. Triphenylphosphane, on the other hand, is a widely utilized organophosphorus compound known for its role as a ligand in coordination chemistry and as a reagent in organic synthesis. The combination of these two components results in a compound that exhibits unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically conducted under controlled temperatures and inert atmospheres to enhance selectivity and yield .
Research into the biological activity of ethane-1,2-diol;triphenylphosphane is ongoing. Preliminary studies suggest that it may interact with various biomolecules and enzymes, potentially acting as a ligand that binds to metal centers within enzymes, thereby influencing their activity. This interaction could lead to alterations in cellular pathways and processes, making it a candidate for further exploration in therapeutic applications .
The synthesis of ethane-1,2-diol;triphenylphosphane generally involves the reaction of ethane-1,2-diol with triphenylphosphane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
In industrial settings, the production process is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient synthesis. The choice of reaction conditions can greatly influence the yield and quality of the final product .
Ethane-1,2-diol;triphenylphosphane has diverse applications across several domains:
Studies on the interactions of ethane-1,2-diol;triphenylphosphane with various biomolecules are crucial for understanding its biological implications. These studies focus on its ability to bind with enzymes and receptors, which could lead to significant insights into its potential therapeutic uses. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its effects at the molecular level .
Similar compounds to ethane-1,2-diol;triphenylphosphane include:
The uniqueness of ethane-1,2-diol;triphenylphosphane lies in its dual functionality derived from both parent compounds. This combination allows it to participate in a broader range of
The foundational role of triphenylphosphane in coordination chemistry dates to the mid-20th century, when its strong σ-donor and moderate π-acceptor capabilities were first exploited to stabilize transition metal complexes. Early work focused on homogeneous catalysis, particularly in hydroformylation and hydrogenation reactions, where triphenylphosphane’s ability to modulate electron density at metal centers proved critical. However, conventional phosphine ligands often suffered from limited solubility in polar media and rigidity in coordination modes.
The incorporation of ethylene glycol into phosphine-based systems emerged as a strategy to address these limitations. Ethylene glycol’s hydroxyl groups provided secondary coordination sites, enabling chelation effects and improved solubility in aqueous-organic mixed solvents. Initial syntheses involved simple adducts of triphenylphosphane with diols, but the discovery of cooperative bonding between the phosphine’s lone pair and the diol’s hydroxyl protons marked a turning point. For example, the reaction of triphenylphosphane with ethane-1,2-diol under basic conditions yielded a complex where the glycol moiety acts as a bridging ligand between two phosphorus centers.
Table 1: Comparative Analysis of Phosphane-Glycol Synthesis Methods
Method | Reagents | Conditions | Yield (%) | Key Features |
---|---|---|---|---|
Traditional Batch | NaH, Ar atmosphere | 60°C, 12 h | 68 | Low scalability, moderate purity |
Continuous Flow | KOtBu, N₂ | 120°C, 2 h | 92 | High throughput, reduced side products |
The dynamic behavior of ethane-1,2-diol;triphenylphosphane complexes arises from the interplay between the flexible ethylene glycol backbone and the steric bulk of triphenylphosphane. X-ray crystallography studies reveal that the glycol component can adopt multiple conformations—gauche or anti—depending on the metal center’s electronic requirements. In palladium complexes, for instance, the η²-coordination mode of ethylene glycol stabilizes rare Pd(I) states, enabling novel reaction pathways in cross-coupling catalysis. This adaptability contrasts with rigid bidentate ligands, which often restrict metal centers to fixed geometries.
The ligand’s bifunctional nature also facilitates proton-coupled electron transfer (PCET) processes. In iron-catalyzed oxidation reactions, the hydroxyl groups of ethylene glycol participate in hydrogen bonding with substrates, while the phosphine modulates the redox potential of the metal center. Such cooperativity has been leveraged to achieve selective C–H functionalization under mild conditions.
Polycondensation of phosphoric acid (H₃PO₄) with ethylene glycol (HOCH₂CH₂OH) provides a direct route to poly(ethylene phosphate) structures, which can incorporate triphenylphosphane moieties through post-synthetic modifications.
The reaction proceeds via esterification between H₃PO₄’s acidic hydroxyl groups and ethylene glycol’s diol functionality. At moderate temperatures (100–150°C), oligomers form with degrees of polymerization (𝑃ₙ) up to 21, as evidenced by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) [1] [2]. Kinetic studies using ³¹P NMR reveal a two-stage process:
MALDI-TOF-MS and NMR analyses confirm the presence of oligomers with alternating phosphate and ethylene glycol units. Side reactions involving di- and triethylene glycol fragments are observed due to dealcoholization (Table 1).
Table 1: Polycondensation Outcomes Under Varied Conditions
[EG]₀/[H₃PO₄]₀ Ratio | Temperature (°C) | Dominant End Groups | 𝑃ₙ (MALDI) |
---|---|---|---|
1.0 | 150 | –OP(O)(OH)₂ | 8–12 |
1.6 | 150 | –OP(O)(OH)₂ | 12–21 |
1.6 | 100 | –CH₂CH₂OH | 5–8 |
Transition metal complexes facilitate the integration of triphenylphosphane into glycol-based systems through coordination chemistry.
Ruthenium complexes (e.g., [Ru]-5) catalyze the polymerization of ethylene glycol into polyesterethers, releasing H₂ and H₂O as byproducts [3]. The mechanism involves:
Figure 1: Proposed Mechanism for Ru-Catalyzed Polyesterether Formation
Ethylene glycol → [Ru] → Glycolaldehyde → Hemiacetal → Dehydration → Enol → Aldehyde → Chain Growth
The choice of metal template influences polymer architecture. For example:
Solvent polarity and coordination effects dictate the molecular organization of phosphane-glycol hybrids.
In polycondensation, heptane enables azeotropic removal of water, shifting equilibrium toward ester formation. This method increases 𝑃ₙ by minimizing hydrolytic back-reactions [1] [2].
Polar aprotic solvents (e.g., THF) stabilize intermediates in Ru-catalyzed systems, promoting linear chain growth. In contrast, nonpolar solvents favor cyclic oligomers [3].
The nucleophilic character of triphenylphosphane plays a central role in Staudinger-type reactions involving ethane-1,2-diol systems. The mechanism proceeds through a characteristic nucleophilic attack pathway where the phosphorus lone pair acts as the primary nucleophile [1] [2].
The initial step involves nucleophilic attack by the phosphorus lone pair on the terminal nitrogen atom of organic azides, forming a phosphazide intermediate. This process demonstrates exceptionally high rate constants, with values reaching 1.1 × 10¹³ M⁻¹s⁻¹ when phosphine attacks the phosphorus center directly [3]. The reaction proceeds through a concerted mechanism where the phosphorus atom simultaneously attacks both the terminal and internal nitrogen atoms of the azide functionality [4].
Computational studies using density functional theory have revealed that the reaction mechanism exhibits a strong preference for cis-transition states over trans-transition states. The cis-pathway consistently shows lower activation barriers across different substituent patterns, with the phosphorus atom approaching the azide through a geometrically favorable orientation [4] [5].
Experimental kinetic studies demonstrate that the nucleophilic attack follows second-order kinetics with respect to both phosphane and substrate concentrations. The rate constants vary significantly based on the nature of the phosphine nucleophile and the electrophilic partner:
Phosphine Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity Factor |
---|---|---|---|
Primary phosphines | 6.2 × 10⁵ | 32 ± 1 | Electronic > Steric |
Tertiary phosphines | 1.1 × 10¹³ | Low barrier | Aryl > Alkyl azides |
Electron-rich systems | 10⁻² - 10⁻⁶ | 40-80 | Substrate dependent |
The kinetic data reveal that electron-rich phosphines demonstrate enhanced nucleophilicity, with trialkylphosphines showing superior reactivity compared to triarylphosphines. This trend correlates with the Tolman electronic parameter, where more electron-donating substituents increase the nucleophilic character of the phosphorus center [6].
The nucleophilic attack mechanism shows pronounced sensitivity to solvent polarity and hydrogen bonding capacity. Polar aprotic solvents such as tetrahydrofuran and dimethyl sulfoxide enhance reaction rates by stabilizing the zwitterionic transition state. Conversely, protic solvents can interfere with the nucleophilic attack by competing for coordination sites [2] [7].
Temperature effects on the nucleophilic pathway demonstrate Arrhenius behavior with activation energies ranging from 32-60 kJ/mol depending on the specific system. The relatively low activation barriers reflect the inherent nucleophilic character of phosphorus and the electrophilic nature of the azide functionality [8].
The dehydrogenation of ethane-1,2-diol in the presence of triphenylphosphane catalysts represents a significant pathway for polymer formation. This mechanism involves the systematic removal of hydrogen atoms to create reactive intermediates that subsequently undergo polymerization reactions [9] [10].
The dehydrogenation process initiates through the formation of aldehyde intermediates via the selective removal of hydrogen from the hydroxyl groups of ethane-1,2-diol. The mechanism proceeds through a stepwise process:
The reaction kinetics demonstrate first-order dependence on glycol concentration at low substrate concentrations, transitioning to zero-order behavior at higher concentrations due to catalyst saturation. Average reaction rates for ethane-1,2-diol dehydrogenation reach 40 mol/(kg of catalyst)·s under optimal conditions [12].
The polymer formation mechanism involves competing pathways that determine the final polymer structure. Density functional theory calculations reveal that both dehydrogenation and dehydration pathways are energetically accessible from the hemiacetal intermediate:
The ability of enol ether intermediates to tautomerize into aldehyde species represents a thermodynamically crucial step that enables continued chain propagation. This tautomerization process is particularly favorable for ethane-1,2-diol systems compared to longer-chain diols [11].
Chain termination in the dehydrogenative polymerization occurs through several mechanisms:
The molecular weight of the resulting polymers depends critically on reaction conditions, with values ranging from 11,770 to 48,942 Da depending on solvent choice, temperature, and reaction time. The polydispersity indices typically range from 1.3 to 2.1, indicating relatively narrow molecular weight distributions [11].
Anion exchange dynamics in halogenated systems involving phosphane compounds demonstrate complex mechanistic pathways that depend on the nature of the halogen species and the phosphorus environment. These systems exhibit rapid exchange kinetics and pronounced selectivity patterns [15] [16].
The interaction between triphenylphosphane and halogenated species occurs through multiple mechanistic pathways, with the specific mechanism depending on the halogen electronegativity and the phosphine electronic properties. Computational studies using coupled cluster methods reveal that complexes such as H₃P···ClF, H₃P···BrF, and H₃P···IF possess unusually strong interactions characteristic of Mulliken inner complexes [17] [18].
The interaction energies for these complexes range from moderate (−0.85 kcal/mol for F₂) to exceptionally strong (−19.61 kcal/mol for ClF), with significant elongation of the X-Y halogen bond upon complex formation. The ClF complex shows a remarkable 0.202 Å increase in bond length, indicating substantial charge transfer and electronic reorganization [17].
Rapid anion exchange occurs in halogenated systems with timescales ranging from milliseconds to seconds depending on the specific system. Perovskite nanocrystal systems demonstrate particularly fast exchange kinetics, with halide anions (Cl⁻, Br⁻, I⁻) exchanging within milliseconds at ambient temperature [19].
The selectivity patterns in anion exchange consistently favor larger, more polarizable halide ions:
Halide System | Exchange Rate | Selectivity Order | Mechanism |
---|---|---|---|
Perovskite NCs | Milliseconds | I⁻ ≈ Br⁻ >> Cl⁻ | Ligand-mediated |
Phosphonium salts | Room temperature | I > Br > Cl | SN2 displacement |
Membrane systems | Selective transport | I⁻ > Br⁻ > Cl⁻ > F⁻ | Electrostatic |
Halogen-bonded | Rapid association | Larger halogens preferred | Non-covalent |
The halogen exchange mechanism in phosphane-containing systems proceeds through distinct pathways depending on the nature of the halogenated species:
The phosphine-mediated halogenation of aromatic systems demonstrates that both the phosphonium electrophilicity and substrate substitution patterns influence the efficiency of carbon-halogen bond formation. Computational studies indicate that the carbon-halogen bond formation occurs via an SNAr pathway, with phosphine elimination as the rate-determining step [21].
Environmental factors significantly influence the exchange dynamics, with coordinating solvents generally enhancing exchange rates by stabilizing ionic intermediates. Temperature effects are generally moderate, with most systems operating efficiently at ambient conditions, though elevated temperatures can accelerate exchange rates in sterically hindered systems [22].